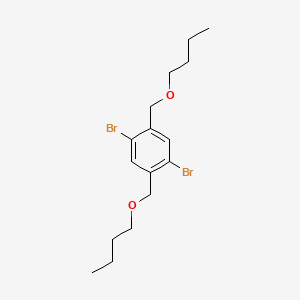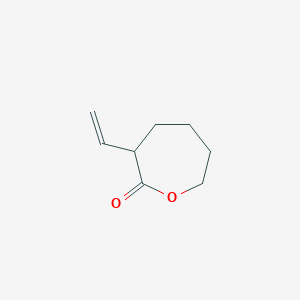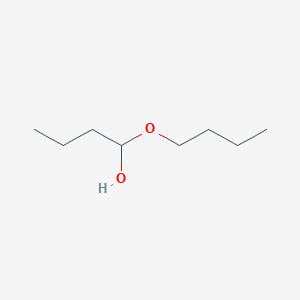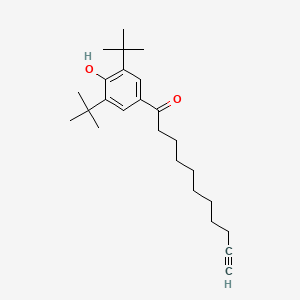
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinone ring, which is a key feature in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride typically involves the reaction of 3-hydroxy-2-methyl-4-pyridone with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyridinone ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyridinone ring.
科学研究应用
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals.
作用机制
The mechanism of action of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridinone ring can bind to metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)methylbenzoic acid
- 3-Hydroxy-4-oxo-2-methyl-4H-pyridin-1-yl derivatives
Uniqueness
What sets 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
143573-06-2 |
|---|---|
分子式 |
C10H14ClNO4 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-7-10(15)8(12)4-6-11(7)5-2-3-9(13)14;/h4,6,15H,2-3,5H2,1H3,(H,13,14);1H |
InChI 键 |
PYRGQGNAGZYYPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CCCC(=O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)



![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)


![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


